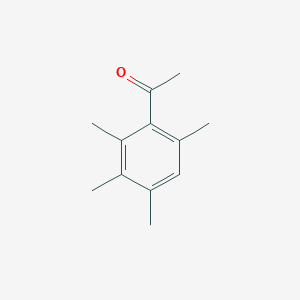

Acetylisodurene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,3,4,6-tetramethylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-7-6-8(2)12(11(5)13)10(4)9(7)3/h6H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZZYLFATBGXFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C)C(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40943987 | |

| Record name | 1-(2,3,4,6-Tetramethylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40943987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2142-78-1 | |

| Record name | 1-(2,3,4,6-Tetramethylphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2142-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylisodurene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,3,4,6-Tetramethylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40943987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2',4',6'-Trimethylacetophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthesis pathway for 2',4',6'-trimethylacetophenone, a valuable intermediate in various chemical syntheses. The document details the well-established Friedel-Crafts acylation of mesitylene, presenting a thorough experimental protocol, quantitative data, and a visual representation of the reaction mechanism.

Core Synthesis Pathway: Friedel-Crafts Acylation of Mesitylene

The most direct and widely utilized method for the synthesis of 2',4',6'-trimethylacetophenone is the Friedel-Crafts acylation of mesitylene (1,3,5-trimethylbenzene) with an acetylating agent, typically acetyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride.[1][2][3] This electrophilic aromatic substitution reaction is highly efficient due to the electron-rich nature of the mesitylene ring, which is activated by the three methyl groups.

The reaction proceeds via the formation of an acylium ion intermediate generated from the reaction between acetyl chloride and aluminum chloride. This potent electrophile then attacks the electron-rich mesitylene ring, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation of the sigma complex by the tetrachloroaluminate anion regenerates the aromaticity of the ring and yields the final product, 2',4',6'-trimethylacetophenone, after an aqueous workup to decompose the aluminum chloride complex.

Reaction Pathway Diagram

Caption: Friedel-Crafts acylation of mesitylene to form 2',4',6'-trimethylacetophenone.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of 2',4',6'-trimethylacetophenone via Friedel-Crafts acylation.[1]

Materials and Equipment:

-

Mesitylene (25 g)

-

Acetyl chloride (30 g, freshly distilled)

-

Anhydrous aluminum chloride (33 g, finely powdered, freshly prepared)

-

Carbon disulfide (75 g)

-

Concentrated hydrochloric acid (10 ml)

-

Ice

-

Benzene

-

Dilute sodium hydroxide solution

-

Calcium chloride

-

Round-bottom flask with a reflux condenser

-

Water bath

-

Steam distillation apparatus

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 25 g of mesitylene and 75 g of carbon disulfide. Subsequently, add 30 g of freshly distilled acetyl chloride to the mixture.

-

Catalyst Addition: Gradually add 33 g of finely powdered, anhydrous aluminum chloride to the flask. The addition should be done cautiously as the reaction is exothermic.

-

Reaction: After the addition of the catalyst is complete, gently warm the mixture on a water bath for 15 minutes.

-

Quenching: Pour the reaction mixture onto ice and add 10 ml of concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Purification (Steam Distillation): Perform a steam distillation of the mixture until no more oily droplets are observed in the distillate.

-

Extraction: Extract the distillate with benzene.

-

Washing: Wash the benzene extract sequentially with a dilute sodium hydroxide solution and then with water.

-

Drying: Dry the organic layer over anhydrous calcium chloride.

-

Purification (Fractional Distillation): Distill the dried benzene extract and collect the fraction boiling between 230-240 °C.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis and characterization of 2',4',6'-trimethylacetophenone.

| Parameter | Value | Reference |

| Reaction Yield | ||

| Theoretical Yield | 60% | [1] |

| Physical Properties | ||

| Molecular Formula | C₁₁H₁₄O | [4] |

| Molecular Weight | 162.23 g/mol | [4] |

| Boiling Point | 235 °C | [1] |

| Spectroscopic Data | ||

| ¹H NMR | (See detailed description below) | |

| ¹³C NMR | (See detailed description below) | [4][5] |

| IR | (See detailed description below) |

Spectroscopic Data Description:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the acetyl protons (CH₃CO-), a singlet for the two aromatic protons, and a singlet for the three methyl groups attached to the aromatic ring.

-

¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the carbonyl carbon, the quaternary aromatic carbons, the aromatic CH carbons, and the methyl carbons.[4][5]

-

IR: The infrared spectrum will show a characteristic strong absorption band for the carbonyl (C=O) stretch, typically in the region of 1680-1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

References

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Friedel–Crafts acylations of aromatic hydrocarbons. Part VIII. Mono- and di-acylation of mesitylene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. 2',4',6'-TRIMETHYLACETOPHENONE(1667-01-2) 13C NMR [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to Acetomesitylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetomesitylene, systematically known as 2',4',6'-trimethylacetophenone, is an aromatic ketone characterized by an acetyl group attached to a mesitylene (1,3,5-trimethylbenzene) ring. This compound serves as a valuable intermediate in organic synthesis and is a subject of interest in medicinal chemistry due to the biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of Acetomesitylene, including its chemical and physical properties, a detailed experimental protocol for its synthesis via Friedel-Crafts acylation, and an analysis of its spectroscopic characteristics. Furthermore, this document explores the applications of Acetomesitylene and its analogs, particularly in the context of drug discovery and development, highlighting their potential as scaffolds for novel therapeutic agents.

Chemical and Physical Properties

Acetomesitylene is a colorless to light yellow liquid with a distinct aromatic odor.[1] It is insoluble in water but soluble in organic solvents such as alcohols and ethers.[1] The core chemical and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₄O | [2] |

| Molecular Weight | 162.23 g/mol | [2] |

| CAS Number | 1667-01-2 | [2] |

| Appearance | Clear colorless to light yellow liquid | [1] |

| Density | 0.975 g/mL at 25 °C | |

| Boiling Point | 235-236 °C | [1] |

| Refractive Index (n20/D) | 1.517 | |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Synonyms | 2-Acetylmesitylene, 2',4',6'-Trimethylacetophenone, Mesityl methyl ketone | [3] |

Synthesis of Acetomesitylene

The primary and most efficient method for the synthesis of Acetomesitylene is the Friedel-Crafts acylation of mesitylene with acetyl chloride, using a Lewis acid catalyst such as aluminum chloride.[4]

Reaction Scheme

Experimental Protocol: Friedel-Crafts Acylation of Mesitylene

This protocol is adapted from established literature procedures.[5]

Materials:

-

Mesitylene (25 g)

-

Acetyl chloride (freshly distilled, 30 g)

-

Anhydrous aluminum chloride (freshly prepared, finely powdered, 33 g)

-

Carbon disulfide (75 g)

-

Ice

-

Concentrated hydrochloric acid (10 mL)

-

Benzene

-

Dilute sodium hydroxide solution

-

Calcium chloride

Procedure:

-

In a flask equipped with a reflux condenser, combine 25 g of mesitylene, 75 g of carbon disulfide, and 30 g of freshly distilled acetyl chloride.

-

Gradually add 33 g of finely powdered, anhydrous aluminum chloride to the mixture. The addition should be controlled to manage the exothermic reaction.

-

After the addition is complete, gently warm the mixture on a water bath for 15 minutes.

-

Pour the reaction mixture onto ice and add 10 mL of concentrated hydrochloric acid.

-

Perform steam distillation on the mixture until no more oily droplets are observed in the distillate.

-

Extract the distillate with benzene.

-

Wash the benzene extract with a dilute sodium hydroxide solution followed by water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Distill the dried extract, collecting the fraction that boils between 230-240 °C.

Expected Yield: Approximately 60% theoretical yield (20 g).

Mechanism of the Friedel-Crafts Acylation

The reaction proceeds via an electrophilic aromatic substitution mechanism.

Spectroscopic Analysis

The structure of Acetomesitylene can be confirmed through various spectroscopic techniques. The expected data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry are detailed below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of Acetomesitylene is relatively simple due to the symmetry of the mesitylene ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8 | s | 2H | Aromatic protons (meta to the acetyl group) |

| ~2.4 | s | 3H | Acetyl (CH₃) protons |

| ~2.2 | s | 6H | Methyl protons on the ring (ortho to the acetyl group) |

| ~2.1 | s | 3H | Methyl proton on the ring (para to the acetyl group) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~205-210 | Carbonyl carbon (C=O) |

| ~135-140 | Aromatic carbons attached to methyl groups |

| ~125-130 | Aromatic carbons |

| ~30-35 | Acetyl methyl carbon |

| ~20-25 | Ring methyl carbons |

Infrared (IR) Spectroscopy

The IR spectrum of Acetomesitylene will show characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-2850 | Medium-Strong | C-H stretching (aliphatic) |

| ~1700 | Strong | C=O stretching (aromatic ketone) |

| ~1610, ~1575 | Medium | C=C stretching (aromatic ring) |

| 1450-1350 | Medium | C-H bending (aliphatic) |

Mass Spectrometry (MS)

The mass spectrum of Acetomesitylene will exhibit a molecular ion peak and characteristic fragmentation patterns.

| m/z | Fragment Ion | Description |

| 162 | [C₁₁H₁₄O]⁺ | Molecular ion (M⁺) |

| 147 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group |

| 119 | [M - COCH₃]⁺ | Loss of the acetyl group |

Applications in Drug Discovery and Development

While Acetomesitylene itself has limited direct therapeutic applications, its core structure is a valuable scaffold in medicinal chemistry. Acetophenone derivatives have been investigated for a wide range of pharmacological activities.

As a Precursor for Biologically Active Molecules

Acetomesitylene can be a starting material for the synthesis of more complex molecules with potential therapeutic value. The acetyl group can be readily modified or used as a handle for further reactions to build diverse chemical libraries for screening.

Biological Activities of Acetophenone Derivatives

-

Anticancer Activity: Certain derivatives of acetophenone have shown promising anticancer properties. For instance, some studies have demonstrated that methylated and acetylated bromophenol derivatives, which share structural similarities with functionalized acetophenones, can inhibit the viability of leukemia cells and induce apoptosis.[6][7]

-

Enzyme Inhibition: Acetophenone derivatives have been identified as potent inhibitors of various enzymes. For example, certain benzonate derivatives of acetophenone have shown significant α-glucosidase inhibitory activity, which is relevant for the management of type 2 diabetes.[8]

-

Antioxidant Properties: The phenolic nature of some acetophenone derivatives imparts antioxidant activity, which is beneficial in combating oxidative stress-related diseases.[6]

The general workflow for utilizing a scaffold like Acetomesitylene in drug discovery is outlined below.

Conclusion

Acetomesitylene is a synthetically accessible aromatic ketone with well-defined chemical and spectroscopic properties. Its primary importance lies in its role as a versatile building block in organic synthesis. For researchers in drug discovery and development, the acetophenone core structure present in Acetomesitylene offers a promising starting point for the design and synthesis of novel bioactive compounds with potential applications in treating a range of diseases. Further exploration of the chemical space around the Acetomesitylene scaffold is warranted to uncover new therapeutic leads.

References

- 1. Synthesis, structure, computational modeling, and biological activity of two novel bimesitylene derivatives | Semantic Scholar [semanticscholar.org]

- 2. 2',4',6'-TRIMETHYLACETOPHENONE | 1667-01-2 [chemicalbook.com]

- 3. 2',4',6'-trimethyl acetophenone, 1667-01-2 [thegoodscentscompany.com]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032608) [hmdb.ca]

- 5. rsc.org [rsc.org]

- 6. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Friedel-Crafts Acylation of Mesitylene for the Synthesis of Acetylisodurene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Friedel-Crafts acylation of mesitylene to produce acetylisodurene (2',4',6'-trimethylacetophenone). This reaction is a classic example of electrophilic aromatic substitution and is of significant interest in organic synthesis for the preparation of substituted aromatic ketones, which are valuable intermediates in the pharmaceutical and chemical industries. This document details the underlying reaction mechanism, provides a comprehensive experimental protocol, and presents key quantitative and spectroscopic data for the product.

Introduction

The Friedel-Crafts acylation, discovered by Charles Friedel and James Crafts in 1877, is a fundamental carbon-carbon bond-forming reaction in organic chemistry. It involves the introduction of an acyl group onto an aromatic ring in the presence of a Lewis acid catalyst. The acylation of mesitylene (1,3,5-trimethylbenzene) is a particularly illustrative example due to the high reactivity of the mesitylene ring, which is activated by the three electron-donating methyl groups. The product, this compound, is a useful building block for the synthesis of more complex molecules. This guide will serve as a detailed resource for researchers and professionals working in the field of organic synthesis and drug development.

Reaction Mechanism and Signaling Pathway

The Friedel-Crafts acylation of mesitylene proceeds via an electrophilic aromatic substitution mechanism. The key steps are the formation of a highly electrophilic acylium ion, the nucleophilic attack by the aromatic ring, and the subsequent deprotonation to restore aromaticity.

Generation of the Acylium Ion

The reaction is initiated by the activation of the acylating agent, typically an acyl chloride or anhydride, by a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The Lewis acid coordinates to the halogen of the acyl chloride, making it a better leaving group and facilitating the formation of a resonance-stabilized acylium ion.

Electrophilic Attack and Formation of the Sigma Complex

The electron-rich mesitylene ring acts as a nucleophile and attacks the electrophilic carbon of the acylium ion. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation and Product Formation

In the final step, a weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the ring and yields the final product, this compound. The catalyst, AlCl₃, is regenerated in the process, although in practice, more than a stoichiometric amount of the catalyst is often required as it can form a complex with the product ketone.[1][2]

Caption: Reaction mechanism of the Friedel-Crafts acylation of mesitylene.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound from mesitylene.

Materials and Reagents

-

Mesitylene (1,3,5-trimethylbenzene)

-

Acetyl chloride

-

Anhydrous aluminum chloride

-

Carbon disulfide (solvent)

-

Concentrated hydrochloric acid

-

Benzene (for extraction)

-

Dilute sodium hydroxide solution

-

Calcium chloride (drying agent)

-

Ice

Equipment

-

Round-bottom flask with a reflux condenser

-

Stirring apparatus

-

Water bath

-

Steam distillation apparatus

-

Separatory funnel

-

Distillation apparatus

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place 25 g of mesitylene and 75 g of carbon disulfide.

-

Addition of Reagents: Gradually add 30 g of freshly distilled acetyl chloride to the flask. While stirring, slowly add 33 g of finely powdered, anhydrous aluminum chloride.

-

Reaction: Gently warm the mixture on a water bath for 15 minutes to complete the reaction.

-

Work-up:

-

Pour the reaction mixture onto crushed ice.

-

Add 10 ml of concentrated hydrochloric acid.

-

Perform steam distillation until no more oily product is collected.

-

-

Extraction and Purification:

-

Extract the distillate with benzene.

-

Wash the benzene extract with dilute sodium hydroxide solution and then with water.

-

Dry the benzene extract over calcium chloride.

-

Distill the dried extract, collecting the fraction that boils between 230-240 °C. The expected yield is approximately 60% of the theoretical yield (around 20 g).[3]

-

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

Reactant and Product Properties

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| Mesitylene | C₉H₁₂ | 120.19 | 164.7 | 0.864 | 1.499 |

| Acetyl Chloride | C₂H₃ClO | 78.50 | 51-52 | 1.104 | 1.389 |

| This compound | C₁₁H₁₄O | 162.23 | 235-236 | 0.975 | 1.517 |

Data sourced from various chemical suppliers.[4]

Reaction Conditions and Yield

| Parameter | Value | Reference |

| Reactants | Mesitylene, Acetyl Chloride | [3] |

| Catalyst | Anhydrous Aluminum Chloride | [3] |

| Solvent | Carbon Disulfide | [3] |

| Reaction Temperature | Warming on a water bath | [3] |

| Reaction Time | 15 minutes | [3] |

| Reported Yield | ~60% | [3] |

Spectroscopic Data of this compound

The structure of the synthesized this compound can be confirmed by various spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The three methyl groups on the benzene ring will likely appear as singlets, as will the acetyl methyl group, though at different chemical shifts.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons, and the methyl carbons.

-

IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹.

Conclusion

The Friedel-Crafts acylation of mesitylene is a robust and efficient method for the synthesis of this compound. This technical guide provides the essential information for researchers to successfully perform this reaction, from the fundamental mechanism to a detailed experimental protocol and expected outcomes. The high reactivity of the mesitylene substrate allows for relatively mild reaction conditions and good yields, making it an excellent example of this important class of reactions for both academic and industrial applications.

References

A Technical Guide to the Spectroscopic Data of 2',4',6'-Trimethylacetophenone

This guide provides a comprehensive overview of the spectroscopic data for 2',4',6'-trimethylacetophenone, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Compound Information

-

IUPAC Name: 1-(2,4,6-trimethylphenyl)ethan-1-one[1]

-

Synonyms: 2-Acetylmesitylene, Acetomesitylene, Mesityl methyl ketone[2]

-

Chemical Structure:

C---C / \ / C---C---C | | | CH₃ CH₃ CH₃

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2',4',6'-trimethylacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not explicitly found in search results |

2.1.2. ¹³C NMR Data

The ¹³C NMR spectrum was reported in CDCl₃.[3][7]

| Chemical Shift (δ) ppm | Assignment |

| Specific peak assignments not explicitly found in search results |

Note: While several sources confirm the availability of ¹³C NMR data and specify the solvent used, the precise chemical shifts for each carbon atom were not detailed in the provided search results. Researchers should refer to spectral databases for the full dataset.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| Specific peak assignments not explicitly found in search results |

Note: An IR spectrum for 2',4',6'-trimethylacetophenone is available, but a detailed assignment of the absorption bands was not present in the search results.[4] Key expected signals would include C=O stretching for the ketone and C-H stretching for the aromatic and methyl groups.

Mass Spectrometry (MS)

| m/z | Assignment |

| Specific fragmentation data not explicitly found in search results |

Note: The availability of mass spectrometry data has been indicated.[3] The molecular ion peak [M]⁺ would be expected at approximately m/z 162.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on common laboratory practices.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 2',4',6'-trimethylacetophenone.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

Data Acquisition:

-

The NMR spectra can be recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[8]

-

Before acquiring the sample data, the magnetic field should be shimmed to optimize its homogeneity.

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.

-

For ¹³C NMR, a proton-decoupled experiment is commonly used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation (Liquid Film):

-

As 2',4',6'-trimethylacetophenone is a liquid at room temperature, a simple liquid film can be prepared.[3]

-

Place a small drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin, uniform film.

Data Acquisition:

-

Record a background spectrum of the empty spectrometer.

-

Place the prepared salt plates in the sample holder of the IR spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Sample Preparation and Introduction:

-

Prepare a dilute solution of 2',4',6'-trimethylacetophenone in a volatile organic solvent (e.g., methanol or acetonitrile).

-

The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC-MS).

Data Acquisition (Electron Ionization - EI):

-

For GC-MS analysis, the sample is first vaporized and separated on a GC column.

-

The separated components then enter the ion source of the mass spectrometer.

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are then separated by their mass-to-charge ratio (m/z) in a mass analyzer and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis and characterization of 2',4',6'-trimethylacetophenone.

Caption: Workflow for the spectroscopic characterization of 2',4',6'-Trimethylacetophenone.

References

- 1. 2',4',6'-Trimethylacetophenone, 97+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. 2',4',6'-TRIMETHYLACETOPHENONE | 1667-01-2 [chemicalbook.com]

- 3. 2',4',6'-TRIMETHYLACETOPHENONE(1667-01-2) 13C NMR spectrum [chemicalbook.com]

- 4. 2',4',6'-TRIMETHYLACETOPHENONE(1667-01-2) IR Spectrum [chemicalbook.com]

- 5. 2 ,4 ,6 -Trimethylacetophenone = 98.0 GC 1667-01-2 [sigmaaldrich.com]

- 6. 2′,4′,6′-三甲基苯乙酮 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. spectrabase.com [spectrabase.com]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to Acetylisodurene (CAS 1667-01-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylisodurene, also known as 2',4',6'-trimethylacetophenone, is an aromatic ketone with the CAS registry number 1667-01-2. This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis, and spectroscopic data for its characterization. Furthermore, this guide explores the potential relevance of the acetophenone scaffold in drug discovery and outlines a hypothetical workflow for the in silico screening of this compound derivatives, a valuable approach for modern drug development professionals.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 1667-01-2 | [1] |

| Molecular Formula | C₁₁H₁₄O | [1] |

| Molecular Weight | 162.23 g/mol | [1] |

| Appearance | Clear colorless to pale yellow liquid | [1] |

| Boiling Point | 235-236 °C (at 760 mmHg) | [1] |

| Density | 0.975 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.517 | [1] |

| Flash Point | > 110 °C (> 230 °F) | [2] |

| Solubility | Insoluble in water; soluble in alcohol and perfume materials. | [1] |

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

The most common method for the synthesis of this compound is the Friedel-Crafts acylation of isodurene (1,2,3,5-tetramethylbenzene). However, a well-documented procedure utilizes the more readily available mesitylene (1,3,5-trimethylbenzene) which results in the same product due to the symmetry of the starting material.

Reaction:

Caption: Friedel-Crafts Acylation for this compound Synthesis.

Materials:

-

Mesitylene (25 g)

-

Carbon disulfide (75 g)

-

Acetyl chloride (30 g, freshly distilled)

-

Anhydrous aluminum chloride (33 g, finely powdered, freshly prepared)

-

Ice

-

Concentrated hydrochloric acid (10 ml)

-

Benzene

-

Dilute sodium hydroxide solution

-

Calcium chloride

Procedure:

-

In a flask equipped with a reflux condenser, combine 25 g of mesitylene, 75 g of carbon disulfide, and 30 g of freshly distilled acetyl chloride.

-

Gradually add 33 g of finely powdered, anhydrous aluminum chloride to the mixture.

-

After the addition is complete, warm the mixture on a water bath for 15 minutes.

-

Pour the reaction mixture onto ice and add 10 ml of concentrated hydrochloric acid.

-

Perform steam distillation until no more oily droplets are observed in the distillate.

-

Extract the distillate with benzene.

-

Wash the benzene extract with dilute sodium hydroxide solution and then with water.

-

Dry the benzene extract over calcium chloride.

-

Distill the dried extract, collecting the fraction that boils between 230-240 °C.

Expected Yield: Approximately 60% theoretical yield (20 g).

Purification

The primary purification method is fractional distillation as described in the synthesis protocol. For removal of acidic impurities, washing the organic extract with a dilute base is crucial. Steam distillation is employed to separate the product from the non-volatile reaction residue.

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the methyl groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8 | s | 2H | Aromatic protons |

| ~2.4 | s | 3H | Acetyl (COCH₃) protons |

| ~2.2 | s | 9H | Aromatic methyl (Ar-CH₃) protons |

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and instrument.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~205 | Carbonyl carbon (C=O) |

| ~138 | Quaternary aromatic carbons attached to methyl groups |

| ~135 | Quaternary aromatic carbon attached to the acetyl group |

| ~128 | Aromatic CH carbons |

| ~30 | Acetyl methyl carbon (COCH₃) |

| ~21 | Aromatic methyl carbons (Ar-CH₃) |

Note: Predicted chemical shifts from various sources.[3][4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Strong | C-H stretch (aliphatic) |

| ~1685 | Strong | C=O stretch (aromatic ketone) |

| ~1600, ~1450 | Medium-Strong | C=C stretch (aromatic ring) |

Note: Approximate values based on typical IR absorption ranges for aromatic ketones.[5]

Mass Spectrometry

The mass spectrum of this compound will exhibit a molecular ion peak (M⁺) and characteristic fragmentation patterns.

| m/z | Interpretation |

| 162 | Molecular ion (M⁺) |

| 147 | Loss of a methyl group ([M-CH₃]⁺) |

| 119 | Loss of an acetyl group ([M-COCH₃]⁺) |

| 91 | Tropylium ion ([C₇H₇]⁺) - a common fragment for alkylbenzenes |

Note: Predicted fragmentation pattern based on the structure.

Relevance in Drug Development

While this compound itself is not a known therapeutic agent, the acetophenone scaffold is a common motif in a variety of pharmacologically active molecules.[6][7] Substituted acetophenones have been investigated for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[8][9] Therefore, derivatives of this compound represent a potential, unexplored area for drug discovery.

Hypothetical In Silico Screening Workflow for this compound Derivatives

Given the interest in substituted acetophenones in medicinal chemistry, a modern approach to exploring the potential of this compound is through in silico drug discovery methods.[10][11] The following workflow outlines a hypothetical screening process for virtual derivatives of this compound.

Caption: A hypothetical in silico workflow for the discovery of bioactive this compound derivatives.

Workflow Description:

-

Library Generation: A virtual library of compounds is created by computationally adding a variety of functional groups to the this compound scaffold.

-

Screening and Filtering: This virtual library is then filtered based on predicted pharmacokinetic properties (ADMET) and drug-likeness rules to remove compounds with unfavorable characteristics.[12]

-

Target Interaction: The remaining compounds are subjected to molecular docking simulations against a specific biological target (e.g., an enzyme or receptor implicated in a disease). This predicts the binding mode and affinity of each compound.

-

Prioritization: Based on the docking scores and predicted properties, a small number of "hit" compounds are prioritized for actual chemical synthesis and subsequent in vitro biological testing.

This in silico approach allows for the rapid and cost-effective exploration of the chemical space around the this compound core, potentially identifying novel drug candidates.

Safety and Handling

This compound is a combustible liquid and should be stored in a cool, dry, and well-ventilated area in tightly sealed containers. Standard personal protective equipment, including safety glasses and gloves, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed overview of the properties, synthesis, and characterization of this compound (CAS 1667-01-2). While its direct application in drug development is not established, the acetophenone scaffold is of significant interest to medicinal chemists. The outlined hypothetical in silico workflow demonstrates a modern approach to leveraging this chemical entity for the potential discovery of novel therapeutic agents. This guide serves as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

References

- 1. 2',4',6'-TRIMETHYLACETOPHENONE | 1667-01-2 [chemicalbook.com]

- 2. 2',4',6'-trimethyl acetophenone, 1667-01-2 [thegoodscentscompany.com]

- 3. 2',4',6'-TRIMETHYLACETOPHENONE(1667-01-2) 13C NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 2',4',6'-TRIMETHYLACETOPHENONE(1667-01-2) IR Spectrum [m.chemicalbook.com]

- 6. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural-derived acetophenones: chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. In silico pharmacology for drug discovery: methods for virtual ligand screening and profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. An In Silico Study Based on QSAR and Molecular Docking and Molecular Dynamics Simulation for the Discovery of Novel Potent Inhibitor against AChE - PMC [pmc.ncbi.nlm.nih.gov]

Acetomesitylene: A Technical Guide to its Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetomesitylene, also known as 2',4',6'-trimethylacetophenone, is an aromatic ketone that has been a subject of interest in organic synthesis and medicinal chemistry. Its unique structure, featuring a sterically hindered carbonyl group, imparts distinct chemical properties and reactivity. This technical guide provides an in-depth overview of the discovery and history of Acetomesitylene, its physicochemical properties, detailed historical synthesis protocols, and the fundamental reaction pathway.

Historical Perspective and Discovery

The synthesis of Acetomesitylene is rooted in the development of the Friedel-Crafts acylation reaction in the late 19th century. While the exact date of its first synthesis is not definitively documented as a singular "discovery" event, early investigations into the acylation of substituted aromatic compounds laid the groundwork. A key publication by C. R. Noller and Roger Adams in 1924 in the Journal of the American Chemical Society detailed the use of aliphatic acid anhydrides for the preparation of ketones via the Friedel-Crafts reaction, which would have included the synthesis of compounds like Acetomesitylene.[1][2][3] This work provided a systematic study and reliable method for the synthesis of such ketones, marking a significant step in their accessibility for further research.

The primary route to Acetomesitylene has consistently been the Friedel-Crafts acylation of mesitylene (1,3,5-trimethylbenzene).[4][5][6][7] This reaction, catalyzed by a Lewis acid, typically aluminum chloride, involves the electrophilic substitution of an acetyl group onto the mesitylene ring. The steric hindrance provided by the three methyl groups on the mesitylene ring influences the reaction, generally leading to mono-acylation.[4][6]

Physicochemical Properties

Acetomesitylene is a colorless to light yellow liquid with a characteristic odor.[8][9] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₁H₁₄O | [8][9] |

| Molecular Weight | 162.23 g/mol | [8][9] |

| CAS Number | 1667-01-2 | [4][5] |

| Appearance | Clear colorless to light yellow liquid | [8][9] |

| Boiling Point | 235-236 °C (lit.) | [8][9] |

| Density | 0.975 g/mL at 25 °C (lit.) | [8][9] |

| Refractive Index (n20/D) | 1.517 (lit.) | [8][9] |

| Flash Point | > 110 °C (> 230 °F) | [4][10] |

| Solubility | Insoluble in water; soluble in alcohol and ether. | [9] |

Experimental Protocols: Historical Synthesis of Acetomesitylene

The following protocol is based on the classical Friedel-Crafts acylation method.

Synthesis of Acetomesitylene via Friedel-Crafts Acylation

This procedure is adapted from early 20th-century methodologies for the acylation of aromatic hydrocarbons.

Materials:

-

Mesitylene (1,3,5-trimethylbenzene)

-

Acetic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous solvent (e.g., carbon disulfide or nitrobenzene)

-

Hydrochloric acid (concentrated)

-

Ice

-

Sodium hydroxide solution (10%)

-

Anhydrous calcium chloride (or other suitable drying agent)

-

Ether (for extraction)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a calcium chloride drying tube

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (fitted with a calcium chloride tube to protect from atmospheric moisture), and a dropping funnel, place anhydrous aluminum chloride and the anhydrous solvent.

-

Addition of Reactants: Cool the flask in an ice bath. A solution of mesitylene and acetic anhydride in the same anhydrous solvent is prepared and placed in the dropping funnel.

-

Acylation Reaction: The mesitylene and acetic anhydride solution is added dropwise to the stirred suspension of aluminum chloride over a period of 30-60 minutes, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 1-2 hours until the evolution of hydrogen chloride gas ceases.

-

Work-up: The reaction mixture is cooled in an ice bath and then slowly poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are washed successively with water, 10% sodium hydroxide solution, and again with water.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous calcium chloride, and the solvent is removed by distillation.

-

Purification: The crude Acetomesitylene is then purified by vacuum distillation to yield the final product.

Reaction Pathway

The synthesis of Acetomesitylene via Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.

Caption: Friedel-Crafts acylation of mesitylene to form Acetomesitylene.

References

- 1. Full text of "Amphetamine Synthesis Otto Snow" [archive.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Friedel–Crafts acylations of aromatic hydrocarbons. Part VIII. Mono- and di-acylation of mesitylene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]

- 9. 2',4',6'-TRIMETHYLACETOPHENONE | 1667-01-2 [chemicalbook.com]

- 10. 2',4',6'-trimethyl acetophenone, 1667-01-2 [thegoodscentscompany.com]

An In-depth Technical Guide to the Physical and Chemical Constants of Mesityl Methyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesityl methyl ketone, systematically known as 2',4',6'-trimethylacetophenone, is an aromatic ketone of interest in various chemical synthesis applications.[1][2] Its molecular structure, characterized by a ketone group attached to a mesitylene ring, imparts specific physical and chemical properties that are critical for its use as a laboratory chemical and an intermediate in chemical synthesis.[1] This document provides a comprehensive overview of the key physical and chemical constants of mesityl methyl ketone, along with methodologies for their determination, to support its application in research and development.

Chemical Identity

| Identifier | Value |

| Systematic Name | 1-(2,4,6-trimethylphenyl)ethan-1-one[2][3] |

| Common Names | Mesityl methyl ketone, 2-Acetylmesitylene, 2',4',6'-Trimethylacetophenone[2][3] |

| CAS Number | 1667-01-2[2][3] |

| EC Number | 216-783-9 |

| Molecular Formula | C₁₁H₁₄O[2][3][4] |

| Molecular Weight | 162.23 g/mol [2][3][4] |

| SMILES String | CC(=O)c1c(C)cc(C)cc1C[3] |

| InChI Key | XWCIICLTKWRWCI-UHFFFAOYSA-N |

Physicochemical Properties

The physical and chemical properties of mesityl methyl ketone are summarized in the table below, providing a clear reference for its handling, storage, and application.

| Property | Value |

| Appearance | Clear, colorless to light yellow or light orange liquid |

| Odor | Peculiar, strong, and persistent non-floral, heavy-sweet-floral odor[1] |

| Boiling Point | 235-236 °C at 760 mmHg[1] |

| Density | 0.975 g/mL at 25 °C[1] |

| Specific Gravity | 0.97600 to 0.98000 at 20 °C[4] |

| Refractive Index (n20/D) | 1.51500 to 1.51800 at 20 °C[4] |

| Flash Point | > 110 °C (> 230 °F) TCC[4]; 113 °C (235.4 °F) closed cup |

| Solubility | Insoluble in water, soluble in alcohol[1]. Water solubility is estimated at 98.55 mg/L at 25 °C[4]. |

| Storage Temperature | Store below +30°C[1] |

| Standard Liquid Enthalpy of Combustion (ΔcH°liquid) | -6062.20 ± 2.90 kJ/mol[3] |

| Electron Affinity (EA) | 0.49 ± 0.04 eV[3] |

| XlogP3-AA | 2.70 (estimated)[4] |

Experimental Protocols

The determination of the physicochemical constants of mesityl methyl ketone employs standard analytical techniques. Below are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For mesityl methyl ketone, this is determined using a standard distillation apparatus under atmospheric pressure.

Methodology:

-

A sample of mesityl methyl ketone is placed in a distillation flask.

-

The flask is connected to a condenser and a calibrated thermometer is positioned with its bulb just below the side arm of the flask.

-

The flask is gently heated.

-

The temperature is recorded when the liquid is boiling and the vapor is condensing on the thermometer bulb, ensuring a steady temperature reading. This temperature is the boiling point at the recorded atmospheric pressure.

Determination of Density and Specific Gravity

Density is the mass per unit volume, while specific gravity is the ratio of the density of the substance to the density of a reference substance (usually water).

Methodology using a Pycnometer:

-

The empty pycnometer is weighed.

-

It is then filled with distilled water and weighed again to determine the mass of the water.

-

The pycnometer is emptied, dried, and filled with mesityl methyl ketone, then weighed to determine the mass of the sample.

-

The density is calculated by dividing the mass of the mesityl methyl ketone by its volume (determined from the mass of water and its known density at that temperature).

-

Specific gravity is calculated by dividing the mass of the mesityl methyl ketone by the mass of the water.

Determination of Refractive Index

The refractive index measures how much the path of light is bent, or refracted, when entering a substance. It is a characteristic property of a substance.

References

Acetylisodurene Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Acetylisodurene, a key aromatic ketone of interest in various research and development applications. Due to the limited availability of direct quantitative solubility data for this compound, this guide leverages data from the structurally similar compound, acetophenone, to provide a reliable estimation of its solubility profile. This information is critical for process development, formulation, and purification operations.

Core Principles of Solubility

The solubility of a solid organic compound like this compound in an organic solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. For aromatic ketones, solubility is influenced by a combination of factors including polarity, hydrogen bonding capability, and the molecular size and shape of both the solute and the solvent.

Estimated Solubility of this compound

The following table summarizes the solubility of acetophenone, a structural analog of this compound, in various common organic solvents. This data provides a strong indication of the expected solubility behavior of this compound. It is anticipated that this compound will exhibit slightly lower solubility than acetophenone due to its larger molecular size and increased substitution on the aromatic ring.

| Solvent | Chemical Formula | Type | Estimated Solubility of this compound |

| Ethanol | C₂H₅OH | Polar Protic | Soluble |

| Methanol | CH₃OH | Polar Protic | Soluble |

| Acetone | (CH₃)₂CO | Polar Aprotic | Soluble |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble[1][2] |

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Soluble[2] |

| Benzene | C₆H₆ | Nonpolar | Soluble |

| Water | H₂O | Polar Protic | Slightly Soluble (estimated < 5.5 g/L at 20°C)[1][3] |

Experimental Protocol for Solubility Determination

A precise understanding of a compound's solubility is crucial for its application. The following is a detailed methodology for the experimental determination of this compound solubility in a given organic solvent.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (pure solid)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker bath or magnetic stirrer with hotplate

-

Analytical balance (± 0.0001 g)

-

Volumetric flasks

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Vials with caps

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a temperature-controlled shaker bath or on a magnetic stirrer with controlled heating.

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Constant agitation is necessary.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the solution to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Weigh the vial containing the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.

-

Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of dissolved this compound.

-

Calculate the solubility in g/L or other desired units.

-

-

Instrumental Analysis (HPLC/UV-Vis):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same instrumental method and determine its concentration from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

Visualization of Key Concepts

To further elucidate the principles and processes discussed, the following diagrams have been generated.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Chalcones from Mesityl Methyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. These compounds are of significant interest in medicinal chemistry due to their wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde.[2]

This document provides detailed application notes and protocols for the synthesis of chalcones using mesityl methyl ketone (2,4,6-trimethylacetophenone) as the ketone reactant. The steric hindrance provided by the ortho-methyl groups on the mesityl ring can influence reaction kinetics and product yields, making specific protocols essential for successful synthesis.

Application Notes

The Claisen-Schmidt condensation between mesityl methyl ketone and a substituted aromatic aldehyde proceeds via an aldol condensation mechanism. A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is used to deprotonate the α-carbon of the mesityl methyl ketone, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting β-hydroxy ketone intermediate readily dehydrates to form the conjugated enone system of the chalcone.

The use of mesityl methyl ketone introduces significant steric bulk around the ketone's carbonyl group. This can hinder the approach of the aldehyde, potentially leading to lower reaction rates compared to less substituted acetophenones. However, this steric hindrance can also be advantageous in certain applications, influencing the conformational properties and biological activity of the resulting chalcone. The reaction is typically carried out in a protic solvent like ethanol, which facilitates the dissolution of reactants and the catalyst.[3] Solvent-free methods, often employing a grinding technique with a solid base, have also been developed as an environmentally benign alternative that can lead to high yields.[4]

Experimental Protocols

Protocol 1: Conventional Synthesis in Ethanol

This protocol details the synthesis of (E)-1-(2,4,6-trimethylphenyl)-3-phenylprop-2-en-1-one.

Materials:

-

Mesityl methyl ketone (2,4,6-trimethylacetophenone)

-

Benzaldehyde

-

Ethanol (95%)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Beakers

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

In a 250 mL round-bottom flask, dissolve mesityl methyl ketone (e.g., 10 mmol) in ethanol (50 mL).

-

In a separate beaker, dissolve sodium hydroxide (e.g., 20 mmol) in a minimal amount of water and add it to the ethanolic solution of the ketone while stirring.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Add benzaldehyde (e.g., 10 mmol) dropwise to the cooled, stirring mixture over a period of 15-20 minutes.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice and water (200 mL).

-

Acidify the mixture by slowly adding 10% HCl until it is neutral to litmus paper. A solid precipitate of the chalcone should form.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water until the washings are neutral.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified chalcone.

-

Dry the purified crystals in a desiccator.

Characterization:

-

Determine the melting point of the purified product.

-

Confirm the structure using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.

Protocol 2: Solvent-Free Synthesis

This protocol provides an alternative, environmentally friendly method for chalcone synthesis.

Materials:

-

Mesityl methyl ketone

-

Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

-

Solid sodium hydroxide (NaOH), powdered

-

Mortar and pestle

-

Spatula

-

Beaker

-

Distilled water

-

Büchner funnel and filter paper

Procedure:

-

Place mesityl methyl ketone (e.g., 5 mmol) and the chosen aromatic aldehyde (e.g., 5 mmol) in a mortar.

-

Add one equivalent of powdered sodium hydroxide (e.g., 5 mmol).

-

Grind the mixture vigorously with a pestle for 10-15 minutes at room temperature. The mixture will typically turn into a paste and may solidify.[5]

-

After grinding, add cold distilled water to the mortar and triturate the solid.

-

Isolate the crude chalcone by suction filtration.

-

Wash the solid thoroughly with water to remove any remaining NaOH.

-

Recrystallize the product from ethanol or another suitable solvent to achieve high purity.

-

Dry the purified product.

Data Presentation

The following table summarizes representative data for the synthesis of chalcones from mesityl methyl ketone and various aromatic aldehydes. Please note that yields can vary based on the specific reaction conditions and purity of reagents.

| Aldehyde Reactant | Product Name | Yield (%) | Melting Point (°C) | Reference |

| Benzaldehyde | (E)-1-(2,4,6-trimethylphenyl)-3-phenylprop-2-en-1-one | ~70-85 | 83-85 | General Protocol |

| 4-Chlorobenzaldehyde | (E)-3-(4-chlorophenyl)-1-(2,4,6-trimethylphenyl)prop-2-en-1-one | ~80-90 | 110-112 | General Protocol |

| 4-Methoxybenzaldehyde | (E)-3-(4-methoxyphenyl)-1-(2,4,6-trimethylphenyl)prop-2-en-1-one | ~75-88 | 98-100 | General Protocol |

| 4-Nitrobenzaldehyde | (E)-3-(4-nitrophenyl)-1-(2,4,6-trimethylphenyl)prop-2-en-1-one | ~85-95 | 145-147 | General Protocol |

Note: The data presented are typical ranges based on general Claisen-Schmidt condensation protocols and may require optimization for specific experimental setups.

Visualizations

Reaction Mechanism

The following diagram illustrates the general mechanism for the base-catalyzed Claisen-Schmidt condensation between mesityl methyl ketone and an aromatic aldehyde.

References

- 1. scispace.com [scispace.com]

- 2. jocpr.com [jocpr.com]

- 3. scialert.net [scialert.net]

- 4. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jetir.org [jetir.org]

Acetylisodurene in Medicinal Chemistry: An Inquiry into its Applications

Initial research into the applications of Acetylisodurene and its parent scaffold, isodurene (1,2,3,5-tetramethylbenzene), in medicinal chemistry reveals a notable scarcity of documented use. Despite a comprehensive search of scientific literature, no significant evidence has emerged to suggest that this compound is a commonly employed building block, scaffold, or pharmacophore in drug discovery and development.

While the field of medicinal chemistry actively explores a vast array of molecular structures for therapeutic potential, it appears that the isodurene framework has not been a focus of significant investigation. Typically, successful scaffolds in drug design possess specific structural and electronic features that allow for favorable interactions with biological targets. These "privileged structures" are often the subject of extensive research, leading to the generation of large compound libraries and detailed biological evaluations. The absence of such literature for this compound and its derivatives suggests that its physicochemical properties may not be optimal for creating drug-like molecules, or that its potential has yet to be explored.

For researchers and scientists in drug development, the novelty of a scaffold can sometimes present an opportunity for exploring new chemical space. However, in the case of this compound, the lack of foundational research into its biological activities, metabolic stability, and potential toxicities presents a significant hurdle. Without this preliminary data, the rationale for incorporating this moiety into a drug discovery program is limited.

It is important to note that the absence of evidence is not conclusive evidence of a lack of potential. It is conceivable that niche applications or early-stage, unpublished research involving this compound may exist. However, based on the currently available public domain information, there are no established applications to report.

Therefore, this document cannot provide the requested detailed Application Notes and Protocols, as the foundational scientific data regarding the medicinal chemistry applications of this compound is not available. Further exploratory research would be required to determine if this chemical entity holds any promise for future drug discovery efforts.

Application Notes and Protocols: 2',4',6'-Trimethylacetophenone as a Versatile Precursor for Heterocyclic Compound Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2',4',6'-Trimethylacetophenone is a substituted aromatic ketone that serves as a valuable and versatile starting material in organic synthesis. Its unique structural features, particularly the sterically hindered carbonyl group flanked by two ortho-methyl groups, influence its reactivity and make it an ideal building block for a variety of heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic intermediates and final compounds, such as chalcones, pyrimidines, and benzodiazepines, starting from 2',4',6'-trimethylacetophenone. These heterocycles are of significant interest due to their wide range of biological activities, including anti-inflammatory and anticancer properties.[1][2]

Application Note 1: Synthesis of Chalcone Intermediates

Chalcones (1,3-diaryl-2-propen-1-ones) are primary intermediates synthesized from 2',4',6'-trimethylacetophenone. They are formed via a base-catalyzed Claisen-Schmidt condensation with various aromatic aldehydes.[3] The α,β-unsaturated ketone moiety in the chalcone backbone is a key pharmacophore and a versatile handle for subsequent cyclization reactions to form numerous heterocyclic systems.[4][5]

Logical Workflow: From Starting Material to Heterocycles

Caption: General synthetic pathway from 2',4',6'-trimethylacetophenone.

Protocol 1.1: General Procedure for Chalcone Synthesis (Claisen-Schmidt Condensation)

This protocol details the base-catalyzed condensation of an acetophenone derivative with an aromatic aldehyde.

Materials:

-

2',4',6'-Trimethylacetophenone (1.0 eq)

-

Substituted aromatic aldehyde (1.0 eq)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol (95% or absolute)

-

Distilled water

-

Dilute Hydrochloric acid (HCl)

-

Mortar and pestle (for solvent-free method)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Büchner funnel and filter paper

Procedure (Solvent-Based Method):

-

Dissolve 2',4',6'-trimethylacetophenone (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in ethanol (15-25 mL) in a round-bottom flask with stirring.

-

Slowly add an aqueous solution of NaOH or KOH (e.g., 10-50%) to the mixture.

-

Stir the reaction mixture at room temperature for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).[3]

-

After completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to neutralize the excess base.[3]

-

A solid precipitate of the chalcone will form.

-

Collect the solid product by suction filtration using a Büchner funnel.

-

Wash the solid with cold distilled water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to obtain the pure chalcone.

Procedure (Solvent-Free Method): [6]

-

Place the acetophenone derivative (1.0 eq), the benzaldehyde derivative (1.0 eq), and one equivalent of solid NaOH into a porcelain mortar.

-

Grind the mixture with a pestle for 5-10 minutes. The mixture will typically turn into a paste and then solidify.[6]

-

Isolate the crude chalcone by washing the solid mixture with water followed by suction filtration.

-

Recrystallize the crude product from 95% ethanol for purification.

Data Presentation: Examples of Synthesized Chalcones

The following table summarizes data for chalcones synthesized from analogs of 2',4',6'-trimethylacetophenone, demonstrating typical yields.

| Compound ID | Acetophenone Derivative | Aldehyde Substituent | Method | Yield (%) | Reference |

| 1 | 2,4,6-Trimethoxyacetophenone | 3,4,5-Trimethoxy | Base-catalyzed | 91% | [7] |

| 2 | Acetophenone | 4-Chloro | Solvent-free | 71.5% | [3] |

| 3 | Acetophenone | 3-Bromo | Solvent-free | 58% | [3] |

| 4 | 4'-Chloroacetophenone | Unsubstituted | Solvent-free | >90% | [6] |

Application Note 2: Synthesis of Pyrimidine Derivatives

Chalcones are excellent precursors for synthesizing 2-amino-4,6-diarylpyrimidines. The reaction involves the cyclocondensation of the chalcone with a guanidinium salt in the presence of a base. Pyrimidine derivatives are known for a wide array of pharmacological activities, including potent anticancer effects.[4][8][9]

Protocol 2.1: Synthesis of Pyrimidines from Chalcones

This protocol describes the ring-closing condensation of a chalcone with guanidine hydrochloride.

Materials:

-

Substituted Chalcone (1.0 eq)

-

Guanidine hydrochloride or Guanidine carbonate (1.0-2.0 eq)

-

Potassium hydroxide (KOH) or Sodium methoxide

-

Ethanol or Dioxane or Dimethylformamide (DMF)

-

Piperidine (catalytic amount, if needed)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser or microwave reactor

-

Ice bath

-

Filtration apparatus

Procedure (Conventional Heating): [9][10]

-

In a round-bottom flask, dissolve the chalcone (1.0 eq) and guanidine hydrochloride (1.0-2.0 eq) in ethanol (20-30 mL).

-

Add a solution of KOH (e.g., 50% aqueous) or sodium methoxide to the mixture to create basic conditions.

-

Reflux the reaction mixture for 6-12 hours, monitoring the reaction progress by TLC.[4]

-

After completion, cool the mixture and pour it into ice-cold water.

-

A solid product will precipitate. Collect the solid by filtration.

-

Wash the product with water and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure pyrimidine derivative.

Procedure (Microwave Irradiation): [11]

-

Combine the chalcone (1.0 eq), guanidine hydrochloride (1.0 eq), and sodium methoxide (1.0 eq) in a microwave-safe reaction vessel containing DMF (15-20 mL).

-

Irradiate the mixture in a microwave reactor for 10-30 minutes at a suitable power (e.g., 210 W).[11]

-

After the reaction, pour the mixture into ice water to precipitate the product.

-

Filter, wash, and purify the product as described in the conventional method.

Data Presentation: Cytotoxicity of Pyrimidine Derivatives

Many pyrimidine derivatives synthesized from chalcones exhibit significant cytotoxic activity against various cancer cell lines.

| Compound Series | Cancer Cell Line | IC50 Range (µM) | Reference |

| Chalcone-linked pyrazolo[1,5-a]pyrimidines | A549 (Lung) | 2.6 - 34.9 | [12] |

| Chalcone-linked pyrazolo[1,5-a]pyrimidines | MDA-MB-231 (Breast) | 3.1 - 29.8 | [12] |

| Thiophene-derived Pyrimidines | DU-145 (Prostate) | 2.0 - 6.0 | [4] |

| Pyrimidine-substituted Chalcones | HeLa (Cervical) | 2.28 - 5.48 µg/ml | [13] |

| Pyrimidine-substituted Chalcones | A549 (Lung) | 2.28 - 5.48 µg/ml | [13] |

| Phenylhydrazinylidine-derived Pyrimidines | NCIH-460 (Lung) | Varies | [8] |

Application Note 3: Synthesis of 1,5-Benzodiazepine Derivatives

The reaction of chalcones with o-phenylenediamine is a common method for synthesizing 1,5-benzodiazepines, a class of compounds known for their wide range of psychotropic and other therapeutic properties.[14][15]

Protocol 3.1: Synthesis of 1,5-Benzodiazepines from Chalcones

This protocol details the condensation reaction between a chalcone and o-phenylenediamine.

Materials:

-

Substituted Chalcone (1.0 eq)

-

o-Phenylenediamine (1.0-1.5 eq)

-

Ethanol or Dimethylformamide (DMF)

-

Piperidine (catalytic amount)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dissolve the chalcone (1.0 eq) and o-phenylenediamine (1.0-1.5 eq) in ethanol or DMF (20-30 mL) in a round-bottom flask.

-

Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

-

Upon completion, allow the reaction mixture to cool to room temperature. Often, the product will precipitate directly from the solution.

-

Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.

-

If necessary, the product can be recrystallized from ethanol.

Application Note 4: Biological Activity and Mechanism of Action

Chalcones and their heterocyclic derivatives, particularly those derived from substituted acetophenones, frequently exhibit potent anti-inflammatory activity. A primary mechanism for this effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[18][19][20]

Inhibition of the NF-κB Inflammatory Pathway

In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation. This releases the NF-κB (p50/p65) dimer, allowing it to translocate into the nucleus. Inside the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and various interleukins (ILs).[18][19]

Chalcones have been shown to suppress this pathway, often by inhibiting the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.[7][20] This leads to a significant reduction in the production of inflammatory mediators.

Signaling Pathway Diagram: NF-κB Inhibition by Chalcones

Caption: Chalcone-mediated inhibition of the NF-κB signaling pathway.

References

- 1. onesearch.cumbria.ac.uk [onesearch.cumbria.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. jetir.org [jetir.org]

- 4. researchgate.net [researchgate.net]

- 5. pnrjournal.com [pnrjournal.com]

- 6. rsc.org [rsc.org]

- 7. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. jocpr.com [jocpr.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. asianpubs.org [asianpubs.org]

- 12. Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijtsrd.com [ijtsrd.com]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. manuscriptsystem.com [manuscriptsystem.com]

- 17. isfcppharmaspire.com [isfcppharmaspire.com]

- 18. researchgate.net [researchgate.net]

- 19. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for UV Curing with Mesityl Methyl Ketone (2,4,6-Trimethylacetophenone)

Abstract

These application notes provide a comprehensive overview and detailed protocols for utilizing Mesityl methyl ketone, also known as 2,4,6-Trimethylacetophenone, as a photoinitiator for ultraviolet (UV) curing applications. This document is intended for researchers, scientists, and professionals in drug development and material science. It covers the fundamental principles, experimental setup, formulation guidelines, and evaluation methods for UV-curable systems initiated by this compound.

Introduction to UV Curing and Mesityl Methyl Ketone